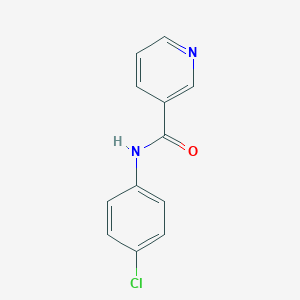

N-(4-Chlorphenyl)pyridin-3-carboxamid

Übersicht

Beschreibung

N-(4-chlorophenyl)pyridine-3-carboxamide, also known as CCPA, is a synthetic compound that belongs to the class of pyridinecarboxamides. CCPA is a potent and selective agonist of the adenosine A1 receptor, which is a G protein-coupled receptor that plays an important role in regulating various physiological processes, such as sleep, cardiovascular function, and metabolism. CCPA has been widely used in scientific research to investigate the mechanism of action and physiological effects of adenosine A1 receptor activation.

Wissenschaftliche Forschungsanwendungen

Landwirtschaft: Steigerung der Krankheitsresistenz bei Tomaten

N-(4-Chlorphenyl)pyridin-3-carboxamid: Analoga wurden synthetisiert und auf ihre Wirksamkeit gegen bakteriellen Welke bei Tomaten, verursacht durch Ralstonia solanacearum . Diese Verbindungen, insbesondere Verbindung 4a, haben gezeigt, dass sie die Krankheitsresistenz signifikant verbessern, vegetatives und reproduktives Wachstum fördern, die Samenkeimung erhöhen und die Infektionsausbreitung bei Tomatenpflanzen reduzieren .

Medizin: Potentielle Antikrebsaktivitäten

Im medizinischen Bereich wurden Derivate von This compound auf ihre Antikrebsaktivitäten untersucht. So haben bestimmte Analoga potente Aktivitäten gegen verschiedene Krebszelllinien gezeigt, was darauf hinweist, dass diese Verbindungen das Potenzial haben, zu therapeutischen Wirkstoffen entwickelt zu werden .

Umweltwissenschaften: Pestizide und Herbizide Aktivitäten

Analoge Verbindungen von This compound wurden als Pestizide und Herbizide wirksam beschrieben . Dies deutet auf ihr Potenzial in der Umweltwissenschaft zur Bekämpfung von Schädlingen und Unkräutern hin und trägt zu nachhaltigeren landwirtschaftlichen Praktiken bei.

Biochemie: Molekulares Docking und Struktur-Aktivitäts-Beziehung

In der Biochemie wurde die Verbindung in molekularen Docking-Studien verwendet, um die potentesten Analoga gegen bestimmte Krankheitserreger zu identifizieren . Die Analyse der Struktur-Aktivitäts-Beziehung dieser Verbindungen liefert Einblicke, wie Substituenten an den aromatischen Ringen die biologische Aktivität beeinflussen, was entscheidend für die strategische Entwicklung wirksamer biochemischer Wirkstoffe ist.

Pharmakologie: Breite therapeutische Anwendungen

Die pharmakologischen Anwendungen von This compound-Derivaten sind breit gefächert, wobei Studien auf ihre Verwendung als antibakterielle, antifungale und antiprotozoale Mittel hinweisen . Dies unterstreicht die Vielseitigkeit der Verbindung und ihr Potenzial als Synthons bei der Entwicklung neuer Medikamente mit verschiedenen therapeutischen Wirkungen.

Wirkmechanismus

Target of Action

N-(4-chlorophenyl)pyridine-3-carboxamide is a pyridine-3-carboxamide analog . The primary target of this compound is the bacterial pathogen Ralstonia solanacearum , which causes bacterial wilt in tomatoes .

Mode of Action

The compound interacts with its target, Ralstonia solanacearum, and significantly enhances disease resistance in tomato plants infected with this pathogen . The structure-activity relationship analysis showed that the positions and types of substituents on the aromatic rings of the compound strongly influenced their biological activity .

Biochemical Pathways

It is known that the compound’s analogs are highly potent due to their amide linkage . More research is needed to fully understand the biochemical pathways involved.

Result of Action

The compound has been found to significantly enhance disease resistance in tomato plants infected with Ralstonia solanacearum . It promotes vegetative and reproductive growth of tomato plants, increasing seed germination and seedling vigor . In plants mechanically infected with bacteria, the compound substantially reduces the percentage of infection, pathogen quantity in young tissue, and disease progression .

Action Environment

It is known that the compound is effective against ralstonia solanacearum, a pathogen prevalent in agricultural environments

Eigenschaften

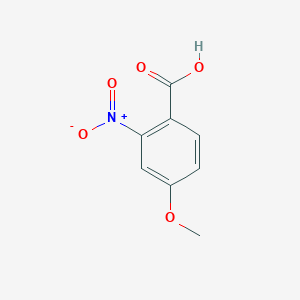

IUPAC Name |

N-(4-chlorophenyl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O/c13-10-3-5-11(6-4-10)15-12(16)9-2-1-7-14-8-9/h1-8H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHINZWOAWHEUAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C(=O)NC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40877071 | |

| Record name | 4'-Chloronicotinanilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40877071 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14621-03-5 | |

| Record name | 3-Pyridinecarboxamide, N-(4-chlorophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014621035 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC165624 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=165624 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

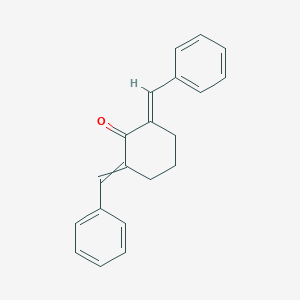

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the coordination behavior of N-(4-chlorophenyl)pyridine-3-carboxamide with silver(I)?

A1: The research paper describes the crystal structure of a silver(I) complex containing N-(4-chlorophenyl)pyridine-3-carboxamide. In this complex, two molecules of N-(4-chlorophenyl)pyridine-3-carboxamide act as ligands, each coordinating to the silver(I) ion through a nitrogen atom from their pyridine rings []. This results in a nearly linear geometry around the silver ion [].

Q2: What intermolecular interactions stabilize the crystal structure of the silver(I) complex?

A2: The crystal structure of the complex is stabilized by a network of intermolecular interactions. These include hydrogen bonds between nitrogen-bound hydrogen atoms (N—H) and oxygen atoms (O), carbon-bound hydrogen atoms (C—H) and oxygen atoms (O), and carbon-bound hydrogen atoms (C—H) and chlorine atoms (Cl) []. Additionally, π–π stacking interactions between the pyridyl and benzene rings of neighboring molecules contribute to the stability of the crystal lattice [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2-([2-(Hydroxymethyl)phenyl]disulfanyl)phenyl)methanol](/img/structure/B188891.png)

![Methyl 2-[(2-nitrophenyl)amino]benzoate](/img/structure/B188896.png)